2-Methoxy-4-(2-((4-propylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((4-propylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of the core benzoate structure. The synthetic route includes the following steps:
Formation of the benzoate core: This involves the esterification of benzoic acid with methanol to form methyl benzoate.
Introduction of the propylphenoxy group: This step involves the reaction of methyl benzoate with 4-propylphenol under basic conditions to form 4-propylphenyl benzoate.
Acetylation and carbohydrazonoyl formation:
Chemical Reactions Analysis
2-Methoxy-4-(2-((4-propylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-((4-propylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-propylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-Methoxy-4-(2-((4-propylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a methyl group instead of a propyl group.
2-Methoxy-4-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound features a naphthylamino group, which imparts different chemical properties.
2-Methoxy-4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a methoxyanilino group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
302909-76-8 |
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Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-propylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H26N2O5/c1-3-7-19-10-13-22(14-11-19)32-18-25(29)28-27-17-20-12-15-23(24(16-20)31-2)33-26(30)21-8-5-4-6-9-21/h4-6,8-17H,3,7,18H2,1-2H3,(H,28,29)/b27-17+ |
InChI Key |
LILJRKUAILJBAO-WPWMEQJKSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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